molecular formula C7H2Cl2FN3 B1466975 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine CAS No. 1220518-09-1

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine

Cat. No.: B1466975
CAS No.: 1220518-09-1
M. Wt: 218.01 g/mol
InChI Key: UTXNBSZGIUHQOL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine (CAS: 1220518-09-1) is a high-value heterocyclic building block with the molecular formula C 7 H 2 Cl 2 FN 3 and a molecular weight of 218.01 g/mol . This compound features a fused pyrido[2,3-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to act as a ligand for a variety of biological receptors . The presence of two chlorine atoms and one fluorine atom at the 2, 4, and 6 positions, respectively, makes it an excellent intermediate for nucleophilic substitution reactions, enabling the rapid synthesis of diverse derivative libraries for drug discovery and optimization . This compound is primarily utilized in scientific research as a key precursor for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of various cancer targets . These include tyrosine kinases , dihydrofolate reductase (DHFR) , BCR-ABL , and the PI3K/mTOR signaling pathway . The structural motif of pyrido[2,3-d]pyrimidine is found in several known inhibitors, such as Piritrexim (a DHFR inhibitor with documented antitumor effects), underscoring the scaffold's proven utility in oncology research . Recent studies in 2024 continue to highlight pyrido[2,3-d]pyrimidine derivatives as potent apoptotic inducers and kinase inhibitors, such as PIM-1, validating the ongoing research interest in this chemical class . The synthetic versatility of this compound allows researchers to explore structure-activity relationships (SAR) efficiently. Its reactivity facilitates the introduction of various amines, alcohols, and other nucleophiles, enabling the fine-tuning of pharmacological properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN3/c8-5-4-1-3(10)2-11-6(4)13-7(9)12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXNBSZGIUHQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729193
Record name 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220518-09-1
Record name 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically proceeds via cyclization reactions involving appropriately substituted pyridine and pyrimidine precursors. Two main approaches are reported:

  • Halogenation of Pyrido[2,3-d]pyrimidine Core: Starting from a pyrido[2,3-d]pyrimidine scaffold, selective chlorination and fluorination are performed at specific positions using reagents such as phosphorus oxychloride (POCl₃) for chlorination and selective fluorinating agents like diethylaminosulfur trifluoride (DAST) for fluorination. This method requires careful control of reaction temperature (generally 80–120°C) and solvent polarity (e.g., DMF or THF) to optimize regioselectivity and yield.

  • Cyclization from Substituted Precursors: An alternative involves the cyclization of substituted aminopyridine derivatives with suitable reagents to form the fused pyrido[2,3-d]pyrimidine ring system bearing the desired halogen substituents. This route may involve multi-step sequences including condensation, cyclization, and halogenation.

Industrial-Scale Synthesis

Industrial production methods focus on scalability and reproducibility, often employing:

  • Batch or Continuous Flow Processes: Automated systems precisely control reaction parameters such as temperature, reagent addition, and reaction time to ensure consistent product quality and high yield.

  • Use of Base Catalysts: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution steps during the synthesis.

  • Purification: Industrial protocols emphasize minimizing chromatographic steps by optimizing reaction conditions to yield products that can be purified by crystallization or simple filtration.

Detailed Research Findings and Reaction Conditions

Reaction Conditions and Yield Optimization

Parameter Typical Conditions Effect on Reaction
Temperature 80–120°C Higher temperatures improve cyclization but may reduce selectivity
Solvent DMF, THF, or aqueous ethanol Polar aprotic solvents favor halogenation and cyclization
Halogenating Agent POCl₃ for chlorination; DAST for fluorination Ensures selective substitution at desired positions
Base Sodium hydride, potassium carbonate Enhances nucleophilicity, promotes substitution
Catalyst (if any) Diammonium hydrogen phosphate (DAHP) in some methods Increases reaction rate in aqueous media
Reaction Time 5–10 minutes (microwave-assisted), hours (conventional) Microwave irradiation drastically reduces reaction time

Microwave irradiation and catalytic aqueous media methods have been shown to increase reaction efficiency and yields (82%–95%) compared to traditional heating methods.

One-Pot Multi-Component Synthesis

A notable efficient method involves a one-pot, three-component reaction combining aromatic aldehydes, malononitrile, and aminouracil derivatives under microwave irradiation or in aqueous media with DAHP catalyst. This domino Knoevenagel-Michael-cyclization reaction sequence yields pyrido[2,3-d]pyrimidine derivatives with high purity and yield, simplifying the synthetic process and reducing byproducts.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Halogenation of Pyrido[2,3-d]pyrimidine Uses POCl₃ and DAST for selective halogenation High regioselectivity; well-established Requires precise temperature control
Cyclization of Substituted Precursors Multi-step synthesis involving condensation and cyclization Versatile for different substituents Longer synthetic sequences
Microwave-Assisted One-Pot Synthesis Three-component reaction under microwave irradiation Rapid, high yield (82–95%), environmentally friendly Requires specialized equipment
Catalytic Aqueous Media Synthesis Uses DAHP catalyst in aqueous ethanol Mild conditions, easy purification Catalyst optimization needed

Notes on Purification and Characterization

  • Purification: The product is typically purified by crystallization or flash chromatography. Industrial methods aim to avoid chromatography to reduce cost and complexity.

  • Characterization: Confirmatory techniques include Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to verify structure and purity (>95% purity is standard for biological applications).

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-chloro-6-fluoropyrido[2,3-d]pyrimidine .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit potent anticancer properties. For instance, compounds targeting dihydrofolate reductase (DHFR) have shown effectiveness against various cancer types by disrupting folate metabolism essential for DNA synthesis.

  • Case Study: Piritrexim, a derivative of pyrido[2,3-d]pyrimidine, has demonstrated significant antitumor effects in preclinical models, particularly against melanoma and urothelial cancer. Its mechanism involves inhibition of DHFR, leading to reduced cell proliferation in tumors .

Kinase Inhibition

The compound has been identified as an inhibitor of several kinases involved in cancer progression. These include:

  • Tyrosine Kinases: Important for signaling pathways that regulate cell division and survival.
  • Mitogen-Activated Protein Kinases (MAPKs): Involved in cellular responses to growth signals.

Table 1: Kinase Targets of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameTarget KinaseApplication Area
PiritreximDihydrofolate ReductaseAnticancer
Dilmapimod (SB-681323)P38 MAPKInflammation and Cancer
VoxtalisibPI3K/mTORCancer therapy

Synthesis and Modifications

The synthesis of this compound has been optimized to improve yields and reduce costs. Novel synthetic routes have been developed that allow for easier purification and scalability for industrial applications .

Broader Applications

Beyond oncology, derivatives of pyrido[2,3-d]pyrimidine are being explored for their potential in treating other conditions such as:

  • Inflammatory diseases
  • Infectious diseases (antiparasitic properties)

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Example: 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine (CAS: 76872-23-6)

  • Core Structure : Replaces the pyridine ring in pyrido[2,3-d]pyrimidine with a thiophene ring (sulfur-containing heterocycle) .
  • Substituents : Chlorines at positions 2 and 4; methyl group at position 5.
  • Methyl groups enhance steric bulk but reduce electronegativity compared to fluorine .

Diaminopyridopyrimidine Derivatives

Example: BW 301U (2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine)

  • Substituents: Amino groups at positions 2 and 4; dimethoxybenzyl and methyl groups at positions 5 and 6 .
  • Key Differences: Amino groups improve aqueous solubility and enable hydrogen bonding, enhancing interactions with dihydrofolate reductase (DHFR). BW 301U exhibits rapid cellular uptake via diffusion, unlike methotrexate, which relies on active transport .

Pyrido[3,4-d]pyrimidine Analogues

Example: 5-Chloro-pyrido[3,4-d]pyrimidine

  • Core Structure : Pyrido fusion at positions 3 and 4 instead of 2 and 3.
  • Substituents : Chlorine at position 5 .

Fluorinated Thieno[2,3-d]pyrimidines

Example: 4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine

  • Substituents : Fluorine on a phenyl ring at position 6; chlorine at position 4 .
  • Key Differences :
    • Fluorine’s electron-withdrawing effect stabilizes the aromatic system but is spatially distant from the core, unlike the fluorine at position 6 in the target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Cl (2,4), F (6) 218.02 Enzyme inhibition (e.g., kinases)
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cl (2,4), CH₃ (6) 220.09 Anticancer screening
BW 301U Pyrido[2,3-d]pyrimidine NH₂ (2,4), CH₃ (5), C₆H₃(OMe)₂ (6) 355.81 DHFR inhibition, antitumor
4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cl (4), C₆H₄F (6) 264.71 Kinase inhibition
5-Chloro-pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Cl (5) 165.58 CXCR2 antagonism

Biological Activity

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Cl2FN3C_7H_2Cl_2FN_3 with a molar mass of 218.02 g/mol. Its structure consists of a pyrido[2,3-d]pyrimidine core, which is known for its role in various active compounds exhibiting anticancer and antibacterial properties.

Antitumor Activity

Research has shown that pyrido[2,3-d]pyrimidines, including this compound, exhibit potent antitumor activity. A study by Elzahabi et al. demonstrated that substituted pyrido[2,3-d]pyrimidines could inhibit the growth of several cancer cell lines through the inhibition of key kinases such as CDK4/6 and PI3K. The compound was found to have significant inhibitory effects against various cancer types, including prostate (PC-3) and lung (A-549) cancer cells with IC50 values indicating strong efficacy .

Cell Line IC50 (µM) Reference
PC-31.54
A-5493.36
HepG-20.3
HCT-1165.9

The mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition leads to reduced nucleotide synthesis essential for DNA replication in rapidly dividing cancer cells . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .

Antibacterial and Antiparasitic Activity

Beyond its antitumor properties, this compound has also demonstrated antibacterial effects against various pathogens. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as protozoan parasites like Toxoplasma gondii and Pneumocystis carinii .

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Toxoplasma gondiiEffective

In Vivo Studies

In a study assessing the efficacy of pyrido[2,3-d]pyrimidines in vivo, compounds similar to this compound were administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics like doxorubicin .

Safety and Toxicity

While the biological activity is promising, safety profiles are crucial for therapeutic applications. Preliminary toxicity studies suggest that derivatives of pyrido[2,3-d]pyrimidines exhibit lower toxicity compared to traditional chemotherapeutics. However, comprehensive toxicological assessments are necessary to establish safe dosage levels for clinical use .

Q & A

Q. What experimental approaches validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
  • Chemical proteomics : Pull-down assays with biotinylated probes confirm interaction with kinases (e.g., EGFR, ABL1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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